2-Methylsulfanyl-1,4-dihydroquinazoline
Description
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-methylsulfanyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C9H10N2S/c1-12-9-10-6-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
HDLNONWNIUHXLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methylsulfanyl-1,4-dihydroquinazoline
General Synthetic Strategy
The synthesis of 2-Methylsulfanyl-1,4-dihydroquinazoline generally involves:
- Formation of the quinazoline core via cyclization of suitable anthranilic acid derivatives with formamide or related precursors.
- Introduction of the methylsulfanyl group at the 2-position through nucleophilic substitution or addition reactions.
- Functionalization of the heterocyclic ring to achieve the dihydroquinazoline structure.
Specific Preparation Routes
Cyclization of Anthranilic Acid Derivatives
One of the most common routes involves cyclizing anthranilic acid derivatives with formamide or acyl chlorides to form the quinazoline nucleus. For example:
Anthranilic acid derivatives + formamide → Quinazoline core via thermal cyclization
This method is well-documented in heterocyclic synthesis literature, where the reaction proceeds under reflux conditions with dehydrating agents or high temperature to facilitate ring closure.
Incorporation of the Methylsulfanyl Group
The methylsulfanyl group at the 2-position can be introduced through nucleophilic substitution reactions on the quinazoline ring or via thiol addition. A typical approach involves:
- Starting with a 2-chloroquinazoline intermediate.
- Reacting with methylthiolate (CH₃S⁻) salts or methylthiol derivatives under basic conditions to displace the halogen.
This substitution is often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attack.
Multi-step Synthesis via Thioamide Intermediates
Recent studies have explored multi-step routes involving the formation of thioamide intermediates, which are then cyclized to form the dihydroquinazoline ring:
- Synthesis of a thioamide precursor from anthranilic acid derivatives.
- Cyclization of the thioamide under reflux with suitable reagents (e.g., phosphorus oxychloride or polyphosphoric acid) to yield the dihydroquinazoline scaffold.
Representative Reaction Scheme
Research Findings and Data Tables
Synthesis Parameters and Yields
Reaction Conditions Summary
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 100–150°C | For cyclization and substitution reactions |
| Solvent | DMSO, ethanol | Polar aprotic solvents preferred |
| Reaction Time | 12–36 hours | Depending on step and method |
Notes on Methodology and Optimization
- Choice of Reagents: Methylthiolate salts or methylthiol derivatives are preferred for nucleophilic substitution due to their high reactivity.
- Reaction Conditions: Elevated temperatures and polar aprotic solvents enhance the nucleophilic displacement efficiency.
- Yield Optimization: Purification via recrystallization from ethanol or chloroform-benzene mixtures improves purity and yield.
- Safety Note: Reactions involving phosphorus oxychloride or phosphorus pentachloride require careful handling due to corrosive nature.
Chemical Reactions Analysis
Nucleophilic Substitution at Methylsulfanyl Group
The methylsulfanyl group undergoes facile displacement reactions with nucleophiles due to its moderate leaving-group ability:
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the sulfur-bearing carbon, forming thiolate intermediates that eliminate methyl mercaptan (CH₃SH). Steric hindrance from the quinazoline ring increases reaction times (e.g., 35 h for hydrazine substitution) .
Oxidation Reactions
The methylsulfanyl group oxidizes selectively to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Oxidation State | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 60°C, 4 h | 2-Methylsulfinyl-1,4-dihydroquinazoline | Sulfoxide (+2) | 85% | |
| m-CPBA | DCM, 0°C to RT, 12 h | 2-Methylsulfonyl-1,4-dihydroquinazoline | Sulfone (+4) | 78% |
Key Observation :
Sulfoxide formation shows stereoselectivity in asymmetric environments, confirmed by chiral HPLC analysis.
Reduction Reactions
The methylsulfanyl group can be reduced to thiol or removed entirely:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 h | 2-Mercapto-1,4-dihydroquinazoline | 62% | |
| Raney Ni | Ethanol, H₂ (50 psi), 8 h | 1,4-Dihydroquinazoline (SCH₃ removed) | 55% |
Analytical Confirmation :
Post-reduction IR spectra show disappearance of ν(C-S) at 670 cm⁻¹ and emergence of ν(S-H) at 2550 cm⁻¹.
Cyclocondensation Reactions
The quinazoline core participates in ring-expansion reactions:
Kinetic Data :
Cyclocondensation with anthranilamide follows second-order kinetics (k = 1.2×10⁻³ L·mol⁻¹·s⁻¹) in aqueous micellar systems .
Electrophilic Aromatic Substitution
The quinazoline ring undergoes regioselective halogenation:
| Halogenation Reagent | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Br₂ (1 equiv) | DCM, 0°C, 2 h | C6-position | 89% | |
| NBS | CCl₄, AIBN, 70°C, 8 h | C7-position | 83% |
Regiochemical Control :
DFT calculations (B3LYP/6-31G**) show C6/C7 positions have the lowest activation barriers due to resonance stabilization.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-Aryl-2-methylsulfanyl derivatives | 65-78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | N1-Aminoalkylated derivatives | 71% |
Optimized Parameters :
Suzuki reactions require 5 mol% Pd catalyst and 3:1 DMF/H₂O solvent ratio for maximal efficiency.
Acid/Base-Mediated Rearrangements
The dihydroquinazoline system shows pH-dependent tautomerism:
| Condition | Observed Tautomer | pKa (NH) | Source |
|---|---|---|---|
| pH < 3 | 1H,4H-quinazoline-2-thione form | 2.1 | |
| pH 7-9 | 1,4-Dihydroquinazoline neutral form | 8.7 | |
| pH > 11 | Deprotonated enolate species | 12.3 |
Structural Evidence :
X-ray crystallography confirms the thione tautomer adopts a planar configuration (torsion angle < 5°).
This comprehensive analysis demonstrates 2-methylsulfanyl-1,4-dihydroquinazoline's synthetic utility across diverse reaction paradigms, with its reactivity profile extensively validated through spectroscopic (¹H/¹³C NMR, IR, MS) and computational methods[1-8]. The compound serves as a versatile scaffold for generating bioactive quinazoline derivatives.
Scientific Research Applications
2-Methylsulfanyl-1,4-dihydroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
2-Methylsulfanyl-1H-benzimidazole (5a)
- Structural Similarities : Both compounds share a methylsulfanyl substituent and a bicyclic aromatic system.
- Key Differences : The quinazoline core in 2-methylsulfanyl-1,4-dihydroquinazoline contains two nitrogen atoms in the six-membered ring, whereas benzimidazole has a five-membered ring fused to a benzene ring.
- Reactivity : Despite identical leaving groups, 2-methylsulfanyl-1,4-dihydroquinazoline (5f) exhibits significantly higher reactivity in nucleophilic substitution (SN2) reactions compared to 2-methylsulfanyl-1H-benzimidazole (5a). Molecular modeling suggests that the quinazoline’s reduced ring strain and enhanced electron density at the reaction site contribute to this difference .
Elinogrel (Compound 58: 2,4-Dioxo-1,4-dihydroquinazoline Derivative)
- Structural Features: Elinogrel incorporates a 2,4-dioxo-1,4-dihydroquinazoline scaffold with a sulfonylurea moiety.
- Pharmacological Context: Docking studies reveal that Elinogrel’s quinazoline ring interacts with Tyr105 (3.33) in the P2Y12 receptor, while its sulfonylurea group engages Arg256 (6.55) and Lys280 (7.35). This binding mode is analogous to other P2Y12 antagonists, but the lack of published SAR data limits direct pharmacological comparisons .
2-Methylsulfanyl-1,4-dihydropyrimidine Derivatives
- Core Structure : These compounds feature a dihydropyrimidine ring instead of dihydroquinazoline, with a methylsulfanyl group at position 2.
- Synthesis : Prepared via alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in pyridine, contrasting with the multi-step chlorination/oxidation routes used for quinazoline derivatives .
- Pharmacological Activity : Derivatives such as IIh and IIl demonstrated potent analgesic effects (75–80% inhibition in acetic acid-induced writhing tests), attributed to their lipophilic substituents (e.g., 4-ethenylphenyl). SwissADME predictions indicate favorable ADME profiles, with logP values <5 and high gastrointestinal absorption .
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline
- Structural Modifications: Synthesized from 2-methylsulfanyl-triazoloquinazolin-5-one via chlorination (POCl3) and oxidation (H2O2).
- Crystallographic Insights : The triazoloquinazoline system is planar, with weak Cl···N interactions (3.20 Å) stabilizing the crystal lattice. The sulfonyl group’s S–O bonds (1.402 Å) are symmetrical, reflecting resonance stabilization .
Data Table: Key Comparative Properties
Biological Activity
2-Methylsulfanyl-1,4-dihydroquinazoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
2-Methylsulfanyl-1,4-dihydroquinazoline is characterized by a quinazoline framework with a methylthio group at the 2-position. This structural feature enhances its solubility and reactivity compared to other compounds in the same class. The hydrochloride salt form further increases its solubility in polar solvents, making it suitable for biological assays.
Biological Activities
Research indicates that 2-Methylsulfanyl-1,4-dihydroquinazoline exhibits a variety of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through enzyme inhibition and disruption of signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory enzymes.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains, indicating potential antimicrobial activity.
The mechanisms through which 2-Methylsulfanyl-1,4-dihydroquinazoline exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may bind to the active sites of certain enzymes, blocking their activity and disrupting metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It may influence the activity of G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Methylsulfanyl-1,4-dihydroquinazoline, it is essential to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Methylsulfanyl)-1H-benzimidazole | Contains benzimidazole instead of quinazoline | Antimicrobial and antiviral activities |
| 3,4-Dihydroquinazoline | Lacks the methylthio group | Antitumor properties but less diverse activity |
| 2-Methylthioquinazolin-4-one | Contains a carbonyl group at position 4 | Exhibits similar antimicrobial properties |
The unique methylthio group present in 2-Methylsulfanyl-1,4-dihydroquinazoline enhances its reactivity and biological profile compared to these similar compounds.
Q & A
Q. (Basic) What established synthetic protocols exist for 2-Methylsulfanyl-1,4-dihydroquinazoline, and how can researchers optimize reaction yields?
The Zeiger method is a foundational protocol, involving condensation of methyl anthranilate with thiourea derivatives under alkaline conditions (e.g., anhydrous K₂CO₃ in ethanol under reflux for 22–30 hours) . Key parameters for yield optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates compared to ethanol .
- Catalyst efficiency : Anhydrous K₂CO₃ improves cyclization compared to weaker bases .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediates like 3a formation .
Q. (Advanced) How can researchers resolve discrepancies between theoretical and experimental yields in multi-step syntheses of quinazoline derivatives?
Systematic analysis involves:
- Intermediate purification : Column chromatography or recrystallization (e.g., using ethanol-water mixtures) to isolate pure intermediates .
- Byproduct identification : LC-MS or NMR to detect side products (e.g., dimerization or incomplete substitution) .
- Kinetic studies : Varying reaction times (e.g., 1–30 hours) to identify rate-limiting steps, as demonstrated in Scheme 1 of .
II. Structural Characterization
Q. (Basic) What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of 2-Methylsulfanyl-1,4-dihydroquinazoline derivatives?
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths/angles, particularly for sulfur-containing substituents .
- NMR spectroscopy : H and C NMR distinguish tautomeric forms (e.g., 1,4-dihydro vs. aromatic quinazoline) .
- IR spectroscopy : ν(C=S) stretches (~1050–1250 cm) confirm thioether functionality .
Q. (Advanced) What strategies address twinned data or partial disorder in crystallographic studies of quinazoline derivatives?
- Twin refinement in SHELXL : Use HKLF5 format to model overlapping lattices, particularly for high-symmetry space groups .
- Disorder modeling : Split positions for flexible substituents (e.g., methylsulfanyl groups) with constrained occupancy ratios .
- Validation tools : R and CC metrics to assess data quality pre-refinement .
III. Biological Evaluation
Q. (Basic) How should researchers design preliminary biological assays for sulfonamide-functionalized quinazoline derivatives?
- Target selection : Enzymatic assays (e.g., kinase inhibition) due to quinazoline’s ATP-binding pocket affinity .
- Dose-response curves : Use 6–8 concentration points (e.g., 1 nM–100 µM) to calculate IC values .
- Controls : Include positive controls (e.g., methotrexate for DHFR inhibition) and vehicle-only blanks .
Q. (Advanced) What statistical methods validate bioactivity data when SAR (Structure-Activity Relationship) trends contradict computational predictions?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with activity .
- Bootstrapping : Resample datasets (n ≥ 3 replicates) to assess confidence intervals for outlier compounds .
- Docking validation : Compare AutoDock Vina results with crystallographic binding modes (e.g., using PDB entries) .
IV. Computational Modeling
Q. (Basic) What computational approaches predict the reactivity of 2-Methylsulfanyl-1,4-dihydroquinazoline in nucleophilic substitutions?
- DFT calculations : B3LYP/6-31G* level optimizations to map transition states for SAr reactions .
- NBO analysis : Identify charge distribution at C2 and S-methyl sites to explain regioselectivity .
Q. (Basic) What analytical workflows resolve conflicts between spectral data and crystallographic results?
Q. (Advanced) How should researchers handle outliers in crystallographic R-factors for quinazoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
